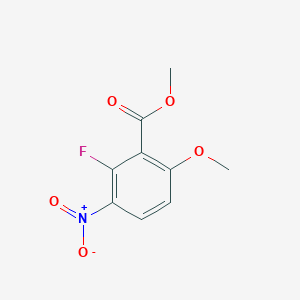

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate: is an organic compound with the molecular formula C9H8FNO5 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate typically involves the esterification of 2-fluoro-6-methoxy-3-nitrobenzoic acid. This reaction is carried out by treating the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrially, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The fluorine atom in Methyl 2-fluoro-6-methoxy-3-nitrobenzoate can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-fluoro-6-methoxy-3-aminobenzoate.

Oxidation: Formation of 2-fluoro-6-methoxy-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry:

Biology and Medicine:

Pharmaceutical Research: This compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group enhances the reactivity of the fluorine atom towards nucleophiles. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.

Comparación Con Compuestos Similares

Methyl 2-fluoro-3-nitrobenzoate: Similar structure but lacks the methoxy group.

Methyl 2,6-difluoro-3-nitrobenzoate: Contains an additional fluorine atom.

Methyl 4-fluoro-3-nitrobenzoate: Fluorine and nitro groups are positioned differently on the benzene ring.

Uniqueness:

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate:

Actividad Biológica

Methyl 2-fluoro-6-methoxy-3-nitrobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8FNO4 and a molecular weight of approximately 213.16 g/mol. The compound features a benzoate core with three key substituents: a fluorine atom at the 2-position, a methoxy group at the 6-position, and a nitro group at the 3-position. This specific arrangement contributes to its reactivity and interaction with biological targets.

The nitro group in this compound can participate in redox reactions, which may influence various biochemical pathways. The fluorine and methoxy groups are believed to modify the compound's binding properties and reactivity with target molecules, potentially enhancing its efficacy against specific biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial effects. The presence of the nitro group is often associated with increased activity against bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways.

- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to structurally related compounds to better understand its SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-fluoro-5-nitrobenzoate | Fluorine at the 2-position, nitro at the 5-position | Moderate antibacterial activity |

| Methyl 5-chloro-2-methoxy-3-nitrobenzoate | Chlorine replacing fluorine | Increased cytotoxicity |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Methyl group at the 2-position | Enhanced anti-inflammatory effects |

This table highlights how variations in substituents can significantly impact biological activity, emphasizing the importance of specific groups in determining efficacy.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on related compounds demonstrated that nitro-substituted benzoates exhibited potent activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound may share similar antimicrobial properties due to its structural features .

- Cytotoxicity Evaluation : In vitro assays showed that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to oxidative stress pathways activated by the nitro group .

- Anti-inflammatory Mechanism : Research indicated that compounds with methoxy substituents could inhibit pro-inflammatory cytokines. This compound's methoxy group may play a crucial role in modulating these pathways .

Propiedades

IUPAC Name |

methyl 2-fluoro-6-methoxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSOEFBZUZVBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.